N-(3-chloro-4-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
The compound “N-(3-chloro-4-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide” is a complex organic molecule that contains several functional groups. It has a chloro and a fluoro substituent on the phenyl ring, a cyclopropyl group, an imidazo[1,2-b]pyridazine ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the chloro and fluoro substituents on the phenyl ring could potentially undergo substitution reactions. The carboxamide group could participate in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as diazines and pyrazolo[3,4-d]pyrimidines, have been reported to interact with a wide range of targets, including tyrosine kinases, calcium channels, and various receptors .
Mode of Action
Similar compounds have been reported to act as positive allosteric modulators (pams) of certain receptors, such as the metabotropic glutamate receptor 4 (mglu4) . PAMs enhance the activity of receptors in the presence of their ligands, leading to amplified signal transduction.
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, including those involved in cancer, inflammation, hypertension, and various microbial infections .
Pharmacokinetics
It is noted that synthetic approaches for similar compounds aim to improve druglikeness and adme-tox properties .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, including anticancer, antibacterial, antiallergic, anti-inflammatory, analgesic, and antihypertensive effects .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O/c17-11-7-10(3-4-12(11)18)19-16(23)13-5-6-15-20-14(9-1-2-9)8-22(15)21-13/h3-9H,1-2H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIHHUQTILCKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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